molecular formula C24H21N3O4 B10876177 2-(2-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

2-(2-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

Cat. No.: B10876177
M. Wt: 415.4 g/mol
InChI Key: AKVDULZCECUEIE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide is a complex organic compound that features a combination of methoxyphenyl and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The methoxyphenyl groups are introduced via coupling reactions, such as Suzuki or Heck coupling, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids or alkenes.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form phenolic groups using reagents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methoxyphenyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-N-(4-nitrophenyl)acetamide
  • 2-(2-Methoxyphenyl)-N-(4-chlorophenyl)acetamide
  • 2-(2-Methoxyphenyl)-N-(4-bromophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide is unique due to the presence of the oxadiazole ring, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C24H21N3O4/c1-29-20-9-5-3-7-17(20)15-22(28)25-18-13-11-16(12-14-18)23-26-24(31-27-23)19-8-4-6-10-21(19)30-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

AKVDULZCECUEIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

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